5-(4-Isobutylphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
3-(4-ISOBUTYL-PH)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ISOBUTYL-PH)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the indole moiety: This step involves the condensation of the pyrazole derivative with an indole aldehyde under acidic or basic conditions.
Final modifications: Additional functional groups, such as the isobutyl and methylene groups, are introduced through various organic reactions like alkylation or acylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ISOBUTYL-PH)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide: A simpler analog without the indole moiety.
1H-Indole-3-carboxaldehyde: A precursor used in the synthesis of the target compound.
Pyrazole derivatives: A broad class of compounds with diverse biological activities.
Properties
CAS No. |
303104-73-6 |
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Molecular Formula |
C24H25N5O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H25N5O/c1-15(2)12-17-8-10-18(11-9-17)22-13-23(28-27-22)24(30)29-25-14-20-16(3)26-21-7-5-4-6-19(20)21/h4-11,13-15,26H,12H2,1-3H3,(H,27,28)(H,29,30)/b25-14+ |
InChI Key |
PEFDHWLCGFBIPI-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)CC(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
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